molecular formula C26H21N3 B297145 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Número de catálogo B297145
Peso molecular: 375.5 g/mol
Clave InChI: RPWOGVAANZYPMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline (ADMQ) is a novel organic compound with a unique structure and potential applications in scientific research. ADMQ belongs to the class of pyrazoloquinazolines, which have been extensively studied due to their diverse biological activities. ADMQ has shown promising results in various biological assays and has the potential to be used as a tool for studying biochemical and physiological processes.

Mecanismo De Acción

The mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline acts by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been found to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to modulate the expression of various genes involved in inflammation and immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its unique structure, which allows for the development of new analogs with potentially improved biological activity. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its low solubility in aqueous solutions, which may limit its use in certain biological assays.

Direcciones Futuras

There are several future directions for research on 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is the development of new analogs with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and its analogs. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and immune responses. Finally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be tested in animal models to evaluate its potential as a therapeutic agent for various diseases.

Métodos De Síntesis

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step reaction sequence. The first step involves the condensation of anthracene-9-carboxaldehyde with 3,4-dimethylaniline to form the corresponding imine. The imine is then reduced using sodium borohydride to afford the amine intermediate. The amine intermediate is then treated with 3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst to form 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Aplicaciones Científicas De Investigación

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has exhibited antimicrobial activity against various bacterial strains.

Propiedades

Fórmula molecular

C26H21N3

Peso molecular

375.5 g/mol

Nombre IUPAC

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C26H21N3/c1-16-8-7-13-22-23-14-17(2)28-29(23)26(27-25(16)22)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-15,26,28H,1-2H3

Clave InChI

RPWOGVAANZYPMX-UHFFFAOYSA-N

SMILES isomérico

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES canónico

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.